

In-Depth Technical Guide: Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Benzyl (4-aminocyclohexyl)carbamate hydrochloride</i>
Compound Name:	<i>aminocyclohexyl)carbamate</i>
Cat. No.:	B596997

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**, a key bifunctional molecule often utilized as an intermediate in the synthesis of pharmacologically active compounds and complex organic structures. Its structure incorporates a protected amine (carbamate) and a free primary amine on a cyclohexane scaffold, making it a versatile building block. This document details its chemical and physical properties, provides representative experimental protocols, and outlines logical workflows for its synthesis and analysis.

Chemical and Physical Data

The quantitative properties of Benzyl (4-aminocyclohexyl)carbamate and its hydrochloride salt are summarized below. It is important to distinguish between the free base and the hydrochloride salt, as their properties, particularly molecular weight and solubility, differ.

Property	Benzyl (trans-4-aminocyclohexyl)carbamate	Benzyl (trans-4-aminocyclohexyl)carbamate Hydrochloride
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	C ₁₄ H ₂₁ ClN ₂ O ₂
Molecular Weight	248.32 g/mol [1]	284.78 g/mol [2]
CAS Number	149423-77-8	1217664-37-3[2][3]
Appearance	Solid[1]	Solid Powder[3]
Purity	Typically ≥95%	Typically 97-98%[2][3]
Solubility	-	Soluble in DMSO[3]
Storage Conditions	-	2-8°C or -20°C for long-term storage[2][3]
SMILES String	O=C(OCC1=CC=CC=C1)N-- INVALID-LINK-- CC[C@H]2N[1]	Cl.N[C@H]1CC--INVALID-LINK-- NC(OCC1=CC=CC=C1)=O[3]

Experimental Protocols

While specific, detailed protocols for the synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride are not extensively published in peer-reviewed literature, the following represents a standard and robust methodology for the N-protection of diamines and subsequent salt formation.

Protocol 1: Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate

This protocol describes the selective N-benzyloxycarbonylation of one of the amino groups of trans-1,4-diaminocyclohexane.

Materials:

- trans-1,4-Diaminocyclohexane

- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na_2CO_3) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolution: Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in a suitable solvent mixture such as DCM/water or THF/water in a round-bottom flask equipped with a magnetic stirrer. An excess of the diamine is often used to favor mono-protection.
- Basification: Add sodium carbonate (2-3 equivalents) to the mixture to act as a base and neutralize the HCl byproduct.
- Addition of Protecting Group: Cool the reaction mixture to 0°C in an ice bath. Slowly add benzyl chloroformate (0.5-1 equivalent, depending on desired selectivity) dropwise via a dropping funnel over 30-60 minutes. Vigorous stirring is essential during the addition.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the mono-protected product from di-protected and unreacted starting material.

Protocol 2: Formation of the Hydrochloride Salt

Materials:

- Purified Benzyl (trans-4-aminocyclohexyl)carbamate
- Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)
- Anhydrous diethyl ether or another non-polar solvent for precipitation

Procedure:

- **Dissolution:** Dissolve the purified Benzyl (trans-4-aminocyclohexyl)carbamate in a minimal amount of a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).
- **Acidification:** While stirring, slowly add 1.0 to 1.1 equivalents of the HCl solution to the dissolved carbamate.
- **Precipitation:** The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Washing and Drying:** Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities. Dry the final product under vacuum to yield Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of synthesis and characterization for **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**.

Synthesis and Purification Workflow

Synthesis

trans-1,4-Diaminocyclohexane

N-Benzylloxycarbonylation
(Cbz-Cl, Base, 0°C to RT)

Workup & Purification

Aqueous Workup
(Wash with H₂O, Brine)

Drying & Concentration

Flash Chromatography

Salt Formation

Dissolve in Ether
+ HCl Solution

Filtration & Drying

Benzyl (4-aminocyclohexyl)carbamate HCl

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **Benzyl (4-aminocyclohexyl)carbamate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the analytical characterization of the final compound.

Safety and Handling

For the free base, Benzyl (trans-4-aminocyclohexyl)carbamate, the following GHS hazard information is available. Users should handle the hydrochloride salt with similar precautions, assuming it may also be an irritant.

Hazard Type	GHS Classification	Precautionary Codes
Acute Toxicity	Acute Tox. 4 Oral[1]	H302
Response	-	P301 + P312 + P330[1]

Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 3. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Benzyl (4-aminocyclohexyl)carbamate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b596997#benzyl-4-aminocyclohexyl-carbamate-hydrochloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com